Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a bromobenzamido group, and an ethyl ester
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXKXMTMYJCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
The synthesis of ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves three principal stages:
- Thiadiazole Core Formation : Construction of the 1,3,4-thiadiazole ring.
- Functionalization : Introduction of the 4-bromobenzamido and thioacetamido substituents.
- Esterification and Coupling : Attachment of the ethyl benzoate moiety via amide bond formation.
Key intermediates include 5-amino-1,3,4-thiadiazole-2-thiol, 4-bromobenzoyl chloride, and ethyl 4-aminobenzoate. Reaction conditions for each step are optimized to balance yield, purity, and scalability.
Thiadiazole Ring Synthesis
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
Reagents :
- Thiosemicarbazide (1.0 equiv)
- 4-Bromobenzoyl chloride (1.2 equiv)
- Phosphorus oxychloride (POCl₃) as cyclizing agent
Procedure :
Thiosemicarbazide is refluxed with 4-bromobenzoyl chloride in POCl₃ at 110°C for 6 hours. The intermediate undergoes intramolecular cyclization to yield 5-(4-bromobenzamido)-1,3,4-thiadiazole-2-thiol.
Mechanistic Insight :
POCl₃ facilitates dehydration and cyclization by acting as both acid catalyst and dehydrating agent. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by elimination of HCl.
Coupling with Ethyl 4-Aminobenzoate
The final amide bond is formed via carbodiimide-mediated coupling:
Reagents :
- 2-(Bromoacetyl)thio-thiadiazole (1.0 equiv)
- Ethyl 4-aminobenzoate (1.2 equiv)
- EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF
Procedure :
EDCl and HOBt activate the carboxylic acid of bromoacetic acid derivative, enabling nucleophilic attack by the amine group of ethyl 4-aminobenzoate. The reaction proceeds at room temperature for 12 hours, achieving yields of 68–72%.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiadiazole formation | POCl₃ | Toluene | 110 | 6 | 85 |
| Thioether formation | TEA, BrCH₂COBr | THF | −15 | 2 | 78 |
| Amide coupling | EDCl/HOBt | DMF | 25 | 12 | 72 |
Analytical Characterization
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, NH), 8.21 (d, J = 8.4 Hz, ArH), 7.89 (d, J = 8.4 Hz, ArH), 4.31 (q, J = 7.1 Hz, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, CH₃).
- LC-MS : m/z 521.4 [M+H]⁺, confirming molecular weight.
Purity Assessment :
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows >98% purity with retention time = 18.6 minutes.
Challenges and Limitations
- Stereochemical Control : Racemization at the acetamido linker during coupling necessitates strict temperature control.
- Byproduct Formation : Disulfide dimers (up to 12%) require column chromatography for removal.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions. The C-5 position, activated by the electron-withdrawing 4-bromobenzamido group, is particularly reactive .
Key Findings :
-
Microwave-assisted reactions reduce reaction times by 40% compared to conventional heating .
-
Electron-deficient substituents on the thiadiazole enhance substitution rates .
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :
Mechanistic Insight :
-
Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution .
-
The thioether linkage remains intact under mild hydrolysis conditions .
Thioether Oxidation
The thioether (-S-) bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions :
| Oxidizing Agent | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C (12 h) | Sulfoxide derivative | 68% | >95% | |
| mCPBA | DCM, 0°C → 25°C (6 h) | Sulfone derivative | 74% | >98% |
Applications :
Amide Bond Functionalization
The acetamido and benzamido groups participate in hydrolysis and coupling reactions :
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux (8 h) | Free amine and carboxylic acid fragments | 88% | |
| Schiff Base Formation | 4-nitrobenzaldehyde, EtOH | Imine-linked conjugate | 76% |
Notable Observation :
Cross-Coupling via Bromine Substituent
The 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions :
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biphenyl derivatives | 81% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine-functionalized analogues | 69% |
Optimization Data :
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides :
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mesityl nitrile oxide | Toluene, 80°C (5 h) | 1,3,4-Thiadiazolo[3,2-b] oxadiazine | 63% |
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives , characterized by a thiadiazole ring structure that imparts unique chemical properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often including the formation of amides and thioether linkages.
Synthetic Route Overview
- Starting Materials : The synthesis begins with 4-bromobenzamide and appropriate thiadiazole precursors.
- Reagents : Common reagents include thionyl chloride for acylation and bases such as potassium carbonate for nucleophilic substitution reactions.
- Reaction Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.
Biological Activities
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds containing the thiadiazole moiety demonstrate significant antimicrobial activity. For instance, related thiadiazole derivatives have shown efficacy against various bacterial strains and fungi:
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Studies
-
Neuroprotective Study : A study published in Frontiers in Pharmacology explored the effects of thiadiazole derivatives on neuronal cell lines. The results indicated a reduction in cell death due to oxidative stress when treated with this compound.
- Findings : Significant decrease in markers of apoptosis (e.g., caspase activation).
- : Potential for development into neuroprotective drugs.
-
Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thiadiazole derivatives against common pathogens. This compound showed promising results against Staphylococcus aureus and Escherichia coli.
- Findings : Minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- : Suggests potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: A simpler ester with similar bromine substitution but lacking the thiadiazole ring.
4-Bromobenzamide: Contains the bromobenzamido group but lacks the ester and thiadiazole functionalities.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromobenzamido group and the thiadiazole ring allows for a wide range of interactions and applications that are not possible with simpler compounds.
Biological Activity
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in recent research due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and neuroprotection. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.
Structural Features
- Thiadiazole Ring : The presence of the thiadiazole ring is crucial for the compound's biological activity.
- Bromobenzamide Group : This functional group enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 (CML) | 7.4 |
| Ethyl 4-(...) | MCF-7 | TBD |
The compound has demonstrated selective activity against Bcr-Abl positive K562 cells, indicating its potential as a targeted therapy for chronic myelogenous leukemia (CML) .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Antibacterial | TBD |
| K. pneumoniae | Antibacterial | TBD |
These findings suggest that Ethyl 4-(...) could be effective against resistant strains of bacteria .
Neuroprotective Effects
Research has indicated that certain thiadiazole derivatives may possess neuroprotective properties. For example, they inhibit oxidative stress and apoptosis in neuronal cells, making them candidates for developing therapies for neurodegenerative diseases such as Alzheimer's.
| Mechanism | Effect |
|---|---|
| Oxidative Stress Inhibition | Yes |
| Apoptosis Inhibition | Yes |
In vitro studies have shown that some derivatives outperform standard treatments like donepezil in terms of acetylcholinesterase inhibition .
Case Study 1: Anticancer Activity
A study focused on synthesizing novel thiadiazole derivatives evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer activity, with IC50 values in the nanomolar range for some compounds .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiadiazole derivatives were tested against common pathogens. The results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific compounds exhibiting strong biofilm inhibition capabilities .
Q & A
What are the key synthetic strategies for preparing Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
Basic Research Question
The compound’s synthesis typically involves multi-step reactions:
Thiosemicarbazide Formation : Reacting 4-bromobenzoyl chloride with thiosemicarbazide to form the thiadiazole ring.
S-Acetylation : Substitution of the thiol group with chloroacetyl chloride to introduce the thioacetamide moiety.
Ester Coupling : Condensation with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation .
Methodological Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
Advanced Research Question Q : How can regioselectivity challenges during thiadiazole ring formation be addressed? A : Optimize reaction stoichiometry and temperature to favor 1,3,4-thiadiazole over alternative isomers. Use NMR spectroscopy to confirm regiochemistry .
What biological targets and mechanisms are associated with this compound?
Basic Research Question Q : Which enzymes or receptors does this compound interact with? A : Thiadiazole derivatives often target enzymes like cyclooxygenase-2 (COX-2) or kinases involved in cancer signaling. The bromobenzamido group may enhance binding to hydrophobic enzyme pockets .
Advanced Research Question Q : How can contradictory data on its cytotoxicity across cell lines be resolved? A : Conduct dose-response assays (e.g., IC₅₀ determination) in multiple cell lines (e.g., A549, MCF7) and validate target engagement via Western blotting or SPR assays .
What analytical techniques are critical for characterizing this compound?
Basic Research Question Q : Which spectroscopic methods validate its structure? A :
| Technique | Purpose |
|---|---|
| ¹H/¹³C NMR | Confirm amide/thioether linkages and aromatic substitution patterns |
| FT-IR | Identify C=O (ester/amide) and C-S (thiadiazole) stretches |
| HPLC-MS | Assess purity and molecular weight . |
Advanced Research Question Q : How to address spectral overlap in NMR due to aromatic protons? A : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .
What structural features influence its bioactivity?
Basic Research Question Q : Which substituents are critical for activity? A :
Advanced Research Question Q : How to design SAR studies for optimizing pharmacokinetics? A : Synthesize analogs with modified ester groups (e.g., methyl, tert-butyl) and evaluate logP, solubility, and CYP450 metabolism using in silico tools (e.g., SwissADME) .
What are unresolved research gaps and future directions?
Basic Research Question Q : What limitations exist in current studies? A : Limited data on in vivo toxicity and bioavailability ; most studies are in vitro .
Advanced Research Question Q : How can nanoparticle formulations improve its therapeutic potential? A : Encapsulate the compound in PLGA nanoparticles to enhance solubility and achieve controlled release. Characterize using DLS and test in animal models .
How does this compound compare to structurally related derivatives?
Basic Research Question Q : How do halogen substitutions (Br vs. Cl/F) affect activity? A :
| Substituent | Effect |
|---|---|
| 4-Bromo | Increases steric bulk and electron-withdrawing effects |
| 4-Chloro | Similar bulk but lower electronegativity |
| 4-Fluoro | Smaller size, alters electronic properties . |
Advanced Research Question Q : Can computational docking predict binding affinity differences among analogs? A : Use AutoDock Vina to model interactions with COX-2 or kinase targets. Validate predictions with SPR or ITC binding assays .
What are the stability and storage considerations for this compound?
Basic Research Question Q : How should it be stored to prevent degradation? A : Store at -20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group. Confirm stability via HPLC every 6 months .
Advanced Research Question Q : How to characterize degradation products under accelerated conditions? A : Perform forced degradation studies (heat, light, pH extremes) and identify byproducts via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
